molecular formula C24H27N3O2 B2944076 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine CAS No. 1013766-19-2

1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine

Cat. No.: B2944076
CAS No.: 1013766-19-2
M. Wt: 389.499
InChI Key: IUDIJDIIUWKPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine typically involves multiple steps, including the formation of the pyrazole ring, benzylation, and subsequent coupling with a piperidine derivative. One common method involves the reaction of 1-benzyl-3-(benzyloxy)-1H-pyrazole with 4-methylpiperidine under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine is unique due to its combination of a pyrazole ring, benzyl group, and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications .

Properties

IUPAC Name

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-19-12-14-26(15-13-19)24(28)22-17-27(16-20-8-4-2-5-9-20)25-23(22)29-18-21-10-6-3-7-11-21/h2-11,17,19H,12-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDIJDIIUWKPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.